molecular formula C16H16ClN3O2S B5794076 N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

Cat. No. B5794076
M. Wt: 349.8 g/mol
InChI Key: GWWRUNGCRTYQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as CFPT, is a synthetic compound that has been extensively studied for its potential pharmacological properties. CFPT belongs to the class of piperazine derivatives, which have been widely used as therapeutic agents due to their diverse biological activities. In

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide may act by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been shown to have significant biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are known to be involved in the regulation of mood and behavior. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been shown to decrease the levels of stress hormones such as cortisol, which are known to be involved in the development of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its pharmacological properties have been extensively studied in animal models. However, N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide also has several limitations. It has low solubility in water, which can make it difficult to administer in vivo. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective derivatives of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide that can be used as therapeutic agents. Another area of interest is the investigation of the potential use of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide involves the reaction of 2-chloroaniline with 2-furoyl chloride in the presence of triethylamine to obtain 2-chloro-N-(2-furoyl)-aniline. This intermediate is then reacted with piperazine-1-carbothioamide in the presence of sodium hydride to yield the final product, N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. The purity and yield of N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide can be improved by recrystallization from appropriate solvents.

Scientific Research Applications

N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been studied extensively for its potential pharmacological properties. It has been shown to possess significant anticonvulsant, anxiolytic, and antidepressant activities in animal models. N-(2-chlorophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been investigated for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-12-4-1-2-5-13(12)18-16(23)20-9-7-19(8-10-20)15(21)14-6-3-11-22-14/h1-6,11H,7-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWRUNGCRTYQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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